Alseroxylon

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces [FDA Label, F4555, F4567]. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption [FDA Label, F4555, F4567]. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids [FDA Label, F4555, F4567]. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels [FDA Label, F4555, F4567]. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall [FDA Label, F4555, F4567]. |

|---|---|

CAS No. |

8001-95-4 |

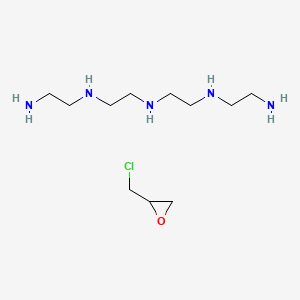

Molecular Formula |

C11H28ClN5O |

Molecular Weight |

281.83 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

InChI Key |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Canonical SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Appearance |

Solid powder |

Other CAS No. |

50925-79-6 26658-42-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |

Origin of Product |

United States |

Isolation, Characterization, and Compositional Analysis of Alseroxylon

Methodologies for Alseroxylon Extraction and Fractionation

The preparation of this compound involves separating the desired alkaloid-rich fraction from the raw plant material. This process has evolved from traditional methods to more refined modern techniques that offer greater precision and control over the final product's composition.

The journey to isolate and understand the alkaloids from Rauwolfia has a rich history, particularly rooted in early research in India. nih.gov Initial efforts in the 1930s by scientists like Siddiqui and Siddiqui, as well as Sen and Bose, led to the independent isolation of several alkaloids, including ajmaline (B190527), ajmalinine, serpentine, and serpentinine, from the roots of Rauwolfia serpentina. nih.gov

Early extraction processes for these alkaloids were foundational. They typically involved the use of alkaline solutions to process the raw plant material, followed by extraction of the alkaloid bases with organic solvents such as chloroform (B151607) or benzene. wikipedia.org Subsequent steps would involve dissolving the impurities with weak acids, converting the alkaloid bases into salts that could be washed away with water. wikipedia.org This process could be repeated to achieve a higher degree of purity. wikipedia.org These pioneering efforts laid the groundwork for the development of more complex fractionation procedures aimed at isolating specific groups of alkaloids, such as the this compound fraction.

Traditional methods for preparing herbal remedies from Rauwolfia often involved creating crude decoctions or using powdered root, which would contain the entire spectrum of compounds present in the plant. greenpharmacy.infoijpsjournal.com These preparations relied on empirical knowledge and lacked standardization. ijpsjournal.com

In contrast, the production of this compound and the analysis of its components employ modern scientific techniques that provide significant advantages in terms of precision and quality control. ijpsjournal.com

Traditional Methods: Often utilize the whole plant or crude extracts, resulting in a formulation where the exact concentration of active compounds is unknown and can vary widely. ijpsjournal.com Preparation might involve simple boiling or crushing of the plant material. greenpharmacy.inforesearchgate.net

Modern Extraction and Fractionation: Modern techniques focus on isolating specific fractions or compounds. The preparation of this compound as a purified fat-soluble extract is an example of this. wikipedia.org Advanced methods like solvent extraction using ethanol, methanol, or chloroform are common initial steps. researchgate.netchemistryjournal.inscialert.net Following this, sophisticated chromatographic techniques are employed for fractionation and purification. These include:

Thin-Layer Chromatography (TLC): Used for the qualitative evaluation and separation of different indole (B1671886) alkaloids. researchgate.netchemistryjournal.inscialert.net Spots are often visualized using reagents like Dragendorff's reagent. scialert.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are powerful tools for both the qualitative and quantitative determination of alkaloids. researchgate.netchemistryjournal.innih.gov Methods using reversed-phase C18 columns with mobile phases like acetonitrile (B52724) and formic acid-treated water allow for the rapid and efficient separation of multiple alkaloids. nih.govnih.gov

High-Performance Thin-Layer Chromatography (HPTLC): Offers a more advanced and precise version of TLC for quantitative estimation of specific alkaloids like reserpine (B192253). scialert.netresearchgate.net

Column Chromatography: Utilized for the preparative isolation and purification of alkaloid fractions from the initial crude extract. researchgate.net

The shift from traditional preparations to modern, controlled extraction and fractionation allows for the production of a consistent alkaloid blend like this compound, which is distinct from both the raw herb and single isolated compounds.

Comprehensive Qualitative and Quantitative Profiling of Alkaloid Constituents

This compound is a complex mixture containing a variety of structurally related indole alkaloids. Its chemical profile is defined by the presence and relative abundance of these compounds.

This compound is primarily composed of reserpine, but it also contains a significant number of other related alkaloids. wikipedia.org The Rauwolfia genus is a rich source of monoterpenoid indole alkaloids, with over 50 different alkaloids having been identified from Rauwolfia serpentina alone. greenpharmacy.inforesearchgate.net Modern analytical methods, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), have been instrumental in identifying these constituents. nih.gov

A study using LC-MS identified 47 different monoterpene indole alkaloids across six Rauwolfia species. nih.gov While this compound is a specific fraction, its composition reflects the diversity of alkaloids found in the source plant. The major and most studied alkaloids typically present are from the indole family.

| Identified Alkaloid | Alkaloid Sub-Type | Source |

| Reserpine | Indole Alkaloid | greenpharmacy.inforesearchgate.netnih.gov |

| Ajmaline | Indole Alkaloid | greenpharmacy.inforesearchgate.netnih.gov |

| Ajmalicine (B1678821) | Indole Alkaloid | greenpharmacy.inforesearchgate.netnih.gov |

| Serpentine | Indole Alkaloid | greenpharmacy.inforesearchgate.netnih.gov |

| Yohimbine (B192690) | Indole Alkaloid | greenpharmacy.inforesearchgate.netnih.gov |

| Rescinnamine (B1680530) | Indole Alkaloid | greenpharmacy.inforesearchgate.net |

| Deserpidine | Indole Alkaloid | researchgate.net |

| Serpentinine | Indole Alkaloid | researchgate.net |

| Isoajmaline | Indole Alkaloid | greenpharmacy.info |

| Rauwolfinine | Indole Alkaloid | greenpharmacy.info |

| N(b)-methylajmaline | Indole Alkaloid | nih.gov |

| 3-hydroxysarpagine | Indole Alkaloid | nih.gov |

| Yohimbinic acid | Indole Alkaloid | nih.gov |

| Isorauhimbinic acid | Indole Alkaloid | nih.gov |

The total alkaloid content in the roots of Rauwolfia serpentina can range from 0.8% to 1.3% of the dry weight. researchgate.net The concentration of individual alkaloids within this total amount varies. Reserpine, while being the most prominent, is part of a complex mixture.

Quantitative analysis using techniques like HPLC and HPTLC allows for the precise measurement of these alkaloids. For instance, the concentration of reserpine in the roots of R. serpentina has been found to be between 0.03% and 0.14% of the dry weight, with the plant required to contain not less than 0.15% of the reserpine-rescinnamine group of alkaloids, calculated as reserpine. greenpharmacy.inforesearchgate.net Spectrophotometric methods are also employed for the quantitative determination of Rauwolfia alkaloids. researchgate.netresearchgate.net

Studies have shown that the distribution of alkaloids is not uniform; for example, reserpine, ajmaline, and yohimbine concentrations are typically higher in the root extract compared to the leaf extract, whereas ajmalicine may be more abundant in the leaves. researchgate.netchemistryjournal.in

| Alkaloid | Reported Concentration/Finding | Source |

| Total Alkaloids (in root) | 0.8% to 1.3% of dry weight | researchgate.net |

| Reserpine (in root) | 0.03% to 0.14% of dry weight | researchgate.net |

| Reserpine-rescinnamine group | Not less than 0.15% (calculated as reserpine) | greenpharmacy.info |

| Total Alkaloids (analyzed samples) | 1.57–12.1 mg/g in dry plant material | nih.gov |

The chemical composition of the alkaloid fraction is not static; it exhibits significant variability depending on several factors.

Species Variation: Different species within the Rauwolfia genus produce distinct alkaloid profiles. A comparative analysis of R. hookeri, R. micrantha, R. serpentina, R. verticillata, R. tetraphylla, and R. vomitoria using LC-MS demonstrated clear differences in their metabolic profiles, allowing for successful discrimination between the species. nih.gov

Geographical Origin: The location where the plant is grown can impact its alkaloid content. Early research noted differences in the alkaloids isolated from plants obtained from Dehradun versus those from Bihar in India. nih.gov The concentration of reserpine can also vary depending on the geographical location and the season of collection. chemistryjournal.in

Cultivation Conditions: Even when different species are cultivated under similar environmental conditions, inherent phytochemical variations persist, highlighting the genetic basis for these differences. nih.gov In vitro propagation and callus cultures also show different alkaloid profiles compared to wild or cultivated plants. scialert.net

This inherent variability underscores the importance of advanced analytical and fractionation techniques to produce a standardized blend like this compound.

Biosynthesis and Plant Derived Origins of Alseroxylon Alkaloids

Elucidation of Biosynthetic Pathways for Monoterpenoid Indole (B1671886) Alkaloids

The biosynthesis of Alseroxylon alkaloids is a subset of the larger family of monoterpenoid indole alkaloids, which are characterized by a common structural motif derived from two primary metabolic pathways.

The journey to the complex alkaloids found in Rauwolfia begins with the condensation of two precursor molecules: tryptamine (B22526) and secologanin (B1681713). rsc.orgnih.govresearchgate.net Tryptamine is derived from the amino acid tryptophan, while secologanin, a monoterpenoid, originates from the geraniol (B1671447) pathway. egpat.complos.org

The key enzymatic step is the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR). nih.govnih.gov This reaction exclusively forms 3α-(S)-strictosidine, which is the central and universal precursor for virtually all monoterpenoid indole alkaloids, including those in the this compound complex. rsc.orgnih.govrsc.org It was once thought that vincoside, the 3β(R)-epimer of strictosidine, could be a precursor, but studies have demonstrated that only strictosidine is metabolically active in alkaloid formation in these plants. rsc.orgrsc.orgbiorxiv.org

Following its synthesis, strictosidine is acted upon by strictosidine β-D-glucosidase (SGD), which removes the glucose moiety. This deglycosylation generates a highly reactive aglycone intermediate, which then serves as the substrate for various downstream pathways leading to the diverse structures of Rauwolfia alkaloids. biorxiv.orgresearchgate.net

The biosynthesis of reserpine (B192253), a major component of this compound, from strictosidine involves a complex series of enzymatic modifications. Recent research has begun to unravel the specific enzymes and intermediate compounds involved in this intricate process. biorxiv.orgbiorxiv.org

The pathway proceeds from strictosidine to form various yohimbane-type intermediates. nih.gov A crucial feature of reserpine is the C3 β-configuration, which is opposite to the α-configuration of strictosidine. biorxiv.orgbiorxiv.org This stereochemical inversion is a critical and complex step in the biosynthetic pathway.

Recent studies in Rauvolfia verticillata have elucidated that the formation of the C3 β-configuration is not a direct conversion but a two-step enzymatic epimerization process. biorxiv.orgbiorxiv.org This involves an oxidation reaction catalyzed by a flavin-dependent oxidase (RvYOO) to create an imine intermediate, which is then reduced by a NADPH-dependent reductase (RvDYR1) to yield the 3-epi product with the correct β-configuration. biorxiv.orgbiorxiv.org

From this epimerized intermediate, a series of coordinated enzymatic actions, including those by cytochrome P450 monooxygenases and O-methyltransferases, construct the consecutive chiral centers and perform late-stage methoxylations to form key intermediates like rauvomitorine G, and ultimately, reserpine. biorxiv.org The pathway to rescinnamine (B1680530) is believed to follow a similar route, with variations in the final acylation step.

Key Identified Enzymes in Reserpine Biosynthesis:

| Enzyme | Family/Type | Function | Reference |

|---|---|---|---|

| Strictosidine Synthase (STR) | Carbon-Nitrogen Lyase | Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. | nih.govnih.gov |

| Strictosidine β-D-Glucosidase (SGD) | Glucosidase | Deglycosylates strictosidine to a reactive aglycone. | biorxiv.orgresearchgate.net |

| RvYOO | FAD-dependent oxidase | Oxidizes the C3 position to form an imine intermediate for epimerization. | biorxiv.orgbiorxiv.org |

| RvDYR1 | Medium-chain dehydrogenase/reductase (MDR) | Reduces the imine intermediate to establish the C3 β-configuration. | biorxiv.orgbiorxiv.org |

| RvCYP71D820 | Cytochrome P450 monooxygenase | Involved in the construction of chiral centers in ring E. | biorxiv.org |

| RvCYP72A270 | P450 monooxygenase | Catalyzes late-stage methoxylation. | biorxiv.org |

| Rv11OMT | O-methyltransferase | Catalyzes late-stage methoxylation. | biorxiv.org |

| Vinorine (B1233521) hydroxylase (VH) | Cytochrome P450 | Hydroxylates vinorine to form vomilenine, a key intermediate in the ajmaline (B190527) branch of the pathway. | nih.govresearchgate.net |

The stereochemistry of monoterpenoid indole alkaloids is critical to their biological activity, and plants have evolved highly specific enzymatic mechanisms to control it. A prime example within the biosynthesis of this compound alkaloids is the epimerization at the C3 position.

As mentioned, reserpine and related compounds possess a β-configuration at C3, while the universal precursor, strictosidine, has an α-configuration. biorxiv.orglibretexts.org The conversion from the α- to the β-configuration is a key stereochemical control point. This is not a simple isomerization but an oxidation-reduction sequence. biorxiv.orgbiorxiv.org An FAD-dependent oxidase first removes the hydrogen at C3, forming a planar iminium ion intermediate. biorxiv.orgresearchgate.net Subsequently, a stereospecific reductase, a medium-chain dehydrogenase/reductase (MDR), adds a hydrogen to the opposite face, establishing the thermodynamically less stable, but biologically requisite, C3-β stereochemistry. biorxiv.orgbiorxiv.org This elegant two-step enzymatic process overcomes the thermodynamic preference for the α-configuration and highlights the sophisticated control mechanisms plants employ to synthesize complex, stereochemically defined natural products. biorxiv.orgnih.gov

Genetic and Molecular Regulation of Alkaloid Biosynthesis in Rauwolfia serpentina

The production of this compound alkaloids is tightly regulated at the genetic and molecular levels, ensuring that these complex secondary metabolites are synthesized in the correct tissues and at appropriate developmental stages.

The biosynthesis of alkaloids in Rauwolfia serpentina is compartmentalized, with specific enzymes being expressed and active in particular tissues. For instance, studies have shown that the expression of the gene for strictosidine synthase (str1) and the corresponding enzyme activity are predominantly found in the roots, which correlates with the high accumulation of alkaloids in this part of the plant. nih.govscialert.net

Transcriptomic analyses of R. serpentina have provided a broader view of gene expression. plos.orgplos.org These studies have generated large datasets of expressed genes from various tissues, allowing researchers to identify candidate genes involved in the MIA pathway by looking for co-expression patterns with known biosynthetic genes. researchgate.net For example, genes encoding enzymes for the early stages of the pathway, as well as those for later, specific modifications, show elevated expression in tissues where alkaloids accumulate. nih.govresearchgate.net Furthermore, the expression of these biosynthetic genes can be induced by elicitors like methyl jasmonate, indicating a link to plant defense signaling pathways. plos.org

Due to the medicinal importance and high value of Rauwolfia alkaloids, coupled with the slow growth and endangered status of the plant, significant research has focused on biotechnological methods to improve production. nih.govbohrium.combgu.ac.il

One major approach is the use of plant tissue and cell cultures. Callus and suspension cultures can be established from various explants, such as leaves and roots, and cultivated in bioreactors. scialert.netpsu.eduresearchgate.net The production of alkaloids in these cultures can be enhanced through several strategies:

Elicitation: Treating cultures with elicitors, such as methyl jasmonate or silver nanoparticles, can trigger plant defense responses and significantly increase the transcription of biosynthetic genes and the accumulation of alkaloids. bohrium.com

Precursor Feeding: Supplying the culture medium with biosynthetic precursors, like tryptophan, can boost the production of downstream alkaloids by increasing the availability of starting materials. ajol.info

Hairy Root Cultures: Transformation of the plant with Agrobacterium rhizogenes induces the formation of "hairy roots." psu.edunih.gov These cultures are known for their genetic stability, rapid growth in hormone-free media, and high capacity for producing secondary metabolites, making them a potent system for the production of this compound alkaloids. nih.gov

Metabolic Engineering: As more genes in the biosynthetic pathway are identified, it becomes possible to genetically engineer the plant or cell cultures to enhance alkaloid production. This can involve overexpressing key regulatory or rate-limiting enzymes or down-regulating competing metabolic pathways. nih.gov

These biotechnological interventions offer a sustainable and controllable alternative to the extraction of alkaloids from wild-harvested plants. bgu.ac.ilpsu.edu

The this compound fraction is a purified, fat-soluble extract obtained from the root of Rauwolfia serpentina. It is a complex of several indole alkaloids, with its primary active constituents being reserpine, rescinnamine, and deserpidine. youtube.combiorxiv.org The biosynthesis of these intricate molecules is a multi-step enzymatic process that originates from primary metabolites.

The journey to these complex alkaloids begins with the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid. This crucial reaction is catalyzed by the enzyme strictosidine synthase, leading to the formation of strictosidine. nih.govnih.gov Strictosidine is the universal precursor for the vast array of monoterpenoid indole alkaloids found in the Rauwolfia genus and other plant families. cjnmcpu.com

Recent research has shed light on the subsequent steps in the biosynthesis of reserpine in Rauwolfia verticillata, a pathway that shares fundamental steps with the formation of other this compound alkaloids. A key feature of reserpine and its relatives is the β-configuration at the C3 position. This is achieved through a two-step enzymatic epimerization of strictosidine. An FAD-dependent oxidase first generates an imine intermediate, which is then reduced by a medium-chain dehydrogenase/reductase to yield the 3-epi product. biorxiv.org

Following the establishment of the core stereochemistry, a series of enzymatic reactions involving oxidations, reductions, and methylations construct the intricate scaffold of the alkaloids. The final steps in the biosynthesis of reserpine and rescinnamine involve the esterification of methyl reserpate. In the case of reserpine, this esterification is with trimethoxybenzoic acid, while for rescinnamine, it is with trimethoxycinnamic acid. youtube.com

The primary site of alkaloid biosynthesis and accumulation in Rauwolfia plants is the root, which is why the this compound fraction is extracted from this plant part. researchgate.net

Chemotaxonomic Significance of this compound Alkaloids within the Rauwolfia Genus

The distribution and concentration of indole alkaloids, including those found in the this compound fraction, vary significantly among different species of the Rauwolfia genus. This variation in alkaloid profiles serves as a valuable tool for the chemotaxonomic classification of these plants.

The Rauwolfia genus comprises numerous species, including R. serpentina, R. vomitoria, R. tetraphylla, R. micrantha, and R. densiflora. researchgate.netnih.gov While many of these species produce a similar spectrum of alkaloids, the relative abundance of specific compounds can be a distinguishing feature.

For instance, studies have shown that the reserpine content can differ considerably between species. While R. serpentina is a well-known source, other species like R. vomitoria and R. tetraphylla can also contain significant amounts of this alkaloid. nih.gov The presence and levels of other major alkaloids such as ajmaline, ajmalicine (B1678821), and yohimbine (B192690) also contribute to the unique chemical fingerprint of each species. researchgate.netnih.gov

This chemical diversity within the genus highlights the chemotaxonomic significance of the this compound alkaloids and their related compounds. By analyzing the specific alkaloid composition of a plant sample, it is possible to differentiate between various Rauwolfia species. This is not only of academic interest but also has practical implications for ensuring the quality and consistency of herbal medicinal products derived from these plants.

Pharmacological Mechanisms of Action of Alseroxylon Preclinical Studies

Neurotransmitter System Modulation

Alseroxylon's most significant pharmacological effect is the profound disruption of monoamine neurotransmitter storage and function within the nervous system. This is achieved through a cascade of events initiated at the level of the synaptic vesicle.

By blocking VMAT, this compound's constituent alkaloids prevent the sequestration of catecholamines (norepinephrine, dopamine) and indolamines (serotonin) into protective synaptic vesicles. patsnap.comjove.com This leaves these neurotransmitters exposed in the neuronal cytoplasm, where they are vulnerable to metabolic degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer membrane of mitochondria. wikipedia.orgpatsnap.com

The consequence is a significant depletion of the total stores of these monoamines in presynaptic nerve terminals in both the central and peripheral nervous systems. patsnap.com When a nerve impulse arrives, the amount of neurotransmitter available for release into the synaptic cleft is drastically reduced. This diminished neurotransmitter release is the fundamental cause of this compound's systemic effects. wikipedia.org Indirectly acting sympathomimetics, such as tyramine, which normally work by displacing catecholamines from storage vesicles, are rendered ineffective in a reserpinized state due to the prior depletion of these stores. nih.gov

| Neurotransmitter Class | Specific Neurotransmitter | Effect of VMAT Inhibition | Resulting State |

|---|---|---|---|

| Catecholamines | Norepinephrine (B1679862) | Blocked vesicular uptake, leading to cytoplasmic degradation by MAO. wikipedia.orgpatsnap.com | Depletion in peripheral sympathetic nerve endings and CNS. wikipedia.org |

| Dopamine | Blocked vesicular uptake, leading to cytoplasmic degradation by MAO. patsnap.com | Depletion in CNS neurons. patsnap.com | |

| Indolamines | Serotonin (B10506) (5-HT) | Blocked vesicular uptake, leading to cytoplasmic degradation by MAO. wikipedia.orgpatsnap.com | Depletion in the brain and gut. nih.gov |

The depletion of monoamines within the central nervous system directly impacts key regulatory centers. The antihypertensive effect of this compound is not only due to peripheral actions but also involves its influence on central autonomic control regions, such as the hypothalamus and medullary vasoregulatory centers. nih.govnih.gov These centers rely on finely tuned monoaminergic signaling to control cardiovascular function. By depleting norepinephrine and other neurotransmitters in these brain regions, this compound reduces central sympathetic outflow, contributing to a decrease in heart rate, force of cardiac contraction, and peripheral vascular resistance. wikipedia.orgdrugbank.com Early preclinical studies demonstrated that Rauwolfia alkaloids had sedative effects and could influence central-evoked vasopressor responses, highlighting the central component of their action. nih.gov

Electrophysiological and Cellular Responses

The cellular and electrophysiological effects of this compound are presumed to be a composite of the actions of its constituent alkaloids. However, specific research delineating the precise actions of the complete this compound fraction is limited.

While the whole plant Rauwolfia serpentina has been reported to possess a wide range of pharmacological properties, including anticholinergic activity, specific preclinical studies detailing the anticholinergic effects of the this compound fraction on isolated skeletal, smooth, and cardiac muscle preparations are not readily found in the available scientific literature. phytojournal.comresearchgate.net Therefore, a definitive characterization of this compound's direct anticholinergic actions on these tissues, and any corresponding quantitative data from such preclinical models, cannot be provided at this time.

The effect of this compound on the carotid pressoreceptors, which are critical in the baroreflex-mediated regulation of blood pressure, was a subject of investigation in mid-20th-century research. A study by Schlagel and Nelson in 1957 specifically addressed the action of this compound alkaloids and epinephrine (B1671497) on the carotid pressoreceptors. The existence of this study suggests a direct pharmacological interest in the compound's influence on this aspect of cardiovascular control. However, detailed findings and specific data from this study are not widely available in modern databases. The baroreflex system as a whole is a key target for antihypertensive therapies, with activation of carotid baroreceptors leading to a reduction in sympathetic outflow and blood pressure. nih.govnih.gov

There is a significant lack of direct preclinical research on the specific intracellular signaling pathways perturbed by the complete this compound fraction. However, insights can be drawn from the well-established mechanism of its principal constituent, reserpine (B192253).

Preclinical Biological Activities and Therapeutic Potential of Alseroxylon in Vitro and Animal Models

Cardiovascular System Modulatory Activities

Alseroxylon, and the broader class of Rauwolfia alkaloids, have demonstrated significant effects on the cardiovascular system, primarily characterized by their hypotensive action.

Mechanistic Studies of Hypotensive Effects

The hypotensive effects of this compound are attributed to its complex mixture of alkaloids, with reserpine (B192253) being a principal component. nih.gov The primary mechanism of action involves the depletion of catecholamines, such as norepinephrine (B1679862), from peripheral sympathetic nerve endings. drugbank.com By inhibiting the vesicular monoamine transporters (VMATs), this compound prevents the storage of these neurotransmitters, leading to their reduced release into the synaptic cleft. nih.gov This results in a decrease in sympathetic tone, causing vasodilation and a subsequent lowering of blood pressure. drugbank.com

Interactive Data Table: Effect of Rauwolfia serpentina Methanolic Extract on Blood Pressure in Albino Rats

| Group | Treatment | Dose | Mean Arterial Pressure (mmHg) | Percentage Decrease |

|---|---|---|---|---|

| G2 (Positive Control) | High Salt Diet | - | 135.5 ± 2.5 | 0% |

| G3 (Standard Drug) | Atenolol | 50 mg/kg | 115.2 ± 3.1 | 15.0% |

| G4 (Low Dose) | R. serpentina Extract | 100 mg/kg | 105.8 ± 2.8 | 21.9% |

| G5 (High Dose) | R. serpentina Extract | 200 mg/kg | 95.3 ± 2.2 | 29.7% |

Data adapted from a study on albino rats with induced hypertension. nih.gov

Neurological and Psychotropic Activities

This compound has been historically investigated for its sedative properties in psychoses. nih.gov Preclinical studies have further explored its anxiolytic and anti-emetic potential.

Assessment of Anxiolytic and Sedative Properties in Animal Models

The sedative effects of Rauwolfia extracts have been demonstrated in animal models. In a study using an open field test in mice, a biomass extract of Rauwolfia serpentina administered orally at doses of 7.5 mg/kg and 15 mg/kg produced a significant sedative effect. This was evidenced by a reduction in both horizontal and vertical motor activities, as well as a decrease in grooming duration. pharmj.org.ua

Interactive Data Table: Sedative Effect of Rauwolfia serpentina Biomass Extract in Mice

| Parameter | Dose | Percentage Decrease from Control |

|---|---|---|

| Horizontal Motor Activity | 7.5 mg/kg | 63.31% |

| 15 mg/kg | 79.76% | |

| Vertical Motor Activity | 7.5 mg/kg | 82.05% |

| 15 mg/kg | 71.79% | |

| Grooming Duration | 7.5 mg/kg | 57.28% |

| 15 mg/kg | 60.78% |

Data from a study on white mice over a period of 20-28 days. pharmj.org.ua

Furthermore, the anxiolytic potential of Rauwolfia serpentina has been investigated. In a study on rats subjected to immobilization stress, oral administration of the plant extract at a non-sedative dose of 30 mg/kg was found to attenuate stress-induced behavioral deficits, suggesting an anxiolytic effect. mdpi.com The anxiolytic properties are thought to be related to the influence of the alkaloids on serotonin (B10506) neurotransmission. jhrlmc.com

Anti-emetic Actions and Associated Pathways

The alkaloids present in Rauwolfia serpentina have been shown to possess anti-emetic activity. nih.gov While the precise pathways have not been fully elucidated in the available preclinical literature, the anti-emetic effect is a recognized pharmacological action of this class of compounds. researchgate.net Emesis is a complex process involving various neurotransmitter systems, and the modulation of these systems by Rauwolfia alkaloids likely contributes to this effect.

Anti-inflammatory and Immunomodulatory Effects

While less extensively studied than its cardiovascular and neurological effects, there is evidence to suggest that Rauwolfia serpentina possesses anti-inflammatory and immunomodulatory properties. Several reviews of the pharmacological activities of Rauwolfia serpentina mention its anti-inflammatory effects. researchgate.net The presence of various phytochemicals, including flavonoids and phenols, in addition to alkaloids, may contribute to these actions. stmjournals.com However, specific preclinical studies detailing the mechanisms of this compound's anti-inflammatory and immunomodulatory effects, such as its impact on pro-inflammatory cytokines, are not extensively available in the reviewed literature.

Inhibition of Inflammatory Mediators and Pathways

Extracts of Rauwolfia serpentina have demonstrated notable anti-inflammatory properties in preclinical studies. jetir.orgijfmr.com These effects are thought to be mediated by the rich diversity of bioactive compounds within the plant, including alkaloids and flavonoids, which are known to possess anti-inflammatory actions. jetir.orgresearchgate.net Research suggests that these extracts may exert their effects by inhibiting key inflammatory mediators and pathways.

One of the identified mechanisms is the potential to scavenge free radicals and reduce oxidative stress, a key contributor to inflammation. jetir.org Furthermore, studies on rauvolfian, a pectic polysaccharide isolated from Rauwolfia callus, have shown direct anti-inflammatory activity. phytojournal.com While direct studies on the this compound fraction's specific impact on inflammatory mediators are limited, the broader research on Rauwolfia serpentina extracts points towards a significant potential for the inhibition of pro-inflammatory cytokines and other inflammatory markers. jetir.orgphytojournal.com In vivo models, such as the carrageenan-induced paw edema model in rats, have been used to demonstrate the anti-inflammatory effects of plant extracts, showing a reduction in inflammation. nih.gov

Antimicrobial and Antifungal Investigations

Extracts from Rauwolfia serpentina have been shown to possess a broad spectrum of antimicrobial and antifungal activities, which is attributed to the presence of various indole (B1671886) alkaloids. researchgate.net

Various extracts of Rauwolfia serpentina have been tested against a range of both Gram-positive and Gram-negative bacteria. phytojournal.com Ethanolic and methanolic extracts, in particular, have demonstrated significant antibacterial properties. emanresearch.orgemanresearch.org

Aqueous leaf extracts of Rauwolfia serpentina have shown potent activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Streptococcus pyogenes. nih.gov In one study, the maximum zone of inhibition for a crude aqueous extract was observed against E. coli. nih.gov Methanolic root extracts have also been found to be effective against multidrug-resistant S. aureus. notulaebiologicae.ro Furthermore, studies have shown efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa. emanresearch.orgiarjset.com However, some bacteria, such as Proteus vulgaris, have shown resistance to certain extracts. nih.gov The antibacterial effects are believed to be due to the rich phytochemical content, including alkaloids, flavonoids, and tannins. nih.gov

Table 1: Antibacterial Spectrum of Rauwolfia serpentina Extracts

| Bacterial Strain | Plant Part/Extract Type | Observation | Reference(s) |

| Staphylococcus aureus | Aqueous Leaf Extract | Potent Activity (34 ± 0.1 mm inhibition zone) | nih.gov |

| Escherichia coli | Aqueous Leaf Extract | Potent Activity (35 ± 0.1 mm inhibition zone) | nih.gov |

| Bacillus subtilis | Aqueous Leaf Extract | Potent Activity (28.4 ± 0.01 mm inhibition zone) | nih.gov |

| Streptococcus pyogenes | Aqueous Leaf Extract | Moderate Activity (18 ± 0.01 mm inhibition zone) | nih.gov |

| Proteus vulgaris | Aqueous Leaf Extract | No Inhibition | nih.gov |

| Klebsiella pneumoniae | Ethanolic Leaf Extract | Demonstrated Activity | emanresearch.org |

| Pseudomonas aeruginosa | Ethanolic Leaf Extract | Demonstrated Activity | emanresearch.org |

| Enterococcus faecalis | Methanolic Root Extract | Susceptible | notulaebiologicae.ro |

| Micrococcus luteus | Methanolic Root Extract | Susceptible | notulaebiologicae.ro |

The antifungal properties of Rauwolfia serpentina extracts have also been investigated against several pathogenic fungi. nih.gov Root extracts have been found to be particularly effective.

Studies have demonstrated the efficacy of Rauwolfia serpentina extracts against fungi such as Aspergillus niger, Fusarium oxysporum, and Penicillium notatum. phytojournal.com Root extracts have shown significant activity against Alternaria alternata and Aspergillus flavus. ijraset.com One study found that a root extract of R. serpentina exhibited significant growth inhibitory antifungal activity against Neurospora crassa. banglajol.info However, not all extracts are universally effective; for instance, seed oil extracts showed resistance against Candida albicans in one study. dlshsi.edu.ph The mechanism of antifungal action is thought to involve the disruption of fungal growth and metabolism by the alkaloid constituents. banglajol.info

Table 2: Antifungal Spectrum of Rauwolfia serpentina Extracts

| Fungal Strain | Plant Part/Extract Type | Observation | Reference(s) |

| Aspergillus niger | Leaf Extract | Demonstrated Activity | phytojournal.com |

| Fusarium oxysporum | Leaf Extract | Demonstrated Activity | phytojournal.com |

| Penicillium notatum | Leaf Extract | Demonstrated Activity | phytojournal.com |

| Alternaria alternata | Root Extract | Significant Activity (15.20 mm inhibition zone) | ijraset.com |

| Aspergillus flavus | Root Extract | Significant Activity | ijraset.com |

| Neurospora crassa | Root Extract | Significant Growth Inhibition | banglajol.info |

| Candida albicans | Seed Oil Extract | Resistance Observed | dlshsi.edu.ph |

Metabolic Regulation Activities

Preclinical studies have highlighted the potential of Rauwolfia serpentina extracts in regulating metabolic processes, particularly in the context of glucose homeostasis.

The hypoglycemic and antihyperglycemic effects of Rauwolfia serpentina extracts have been demonstrated in various animal models, most notably in alloxan-induced diabetic rats and mice. jebas.orgjapsonline.comnih.gov Alloxan is a chemical that induces diabetes by destroying pancreatic β-cells. nih.gov

Methanolic root extracts of Rauwolfia serpentina have been shown to effectively lower blood glucose levels in both normoglycemic and diabetic animals. jfda-online.comnih.gov In alloxan-induced diabetic mice, oral administration of the extract led to a significant reduction in blood glucose levels. japsonline.com One study reported that the methanolic root extract improved glucose and insulin (B600854) levels in diabetic mice. nih.gov Another study in fructose-induced type 2 diabetic mice found that the extract improved carbohydrate and lipid homeostasis, potentially by decreasing insulin resistance. nih.gov The hypoglycemic effect is thought to be due to the presence of various bioactive compounds that may act through different mechanisms, including an extra-pancreatic action. japsonline.com

Table 3: Hypoglycemic and Antihyperglycemic Effects of Rauwolfia serpentina Extracts in Animal Models

| Animal Model | Extract Type | Key Findings | Reference(s) |

| Alloxan-induced diabetic rats | Leaf Crude Extract | Demonstrated hypoglycemic effects. | jebas.org |

| Alloxan-induced diabetic mice | Methanolic Root Extract | Significant reduction in blood glucose levels. | japsonline.com |

| Alloxan-induced diabetic mice | Methanolic Root Extract | Improved glucose and insulin levels. | nih.gov |

| Fructose-induced type 2 diabetic mice | Methanolic Root Extract | Improved carbohydrate and lipid homeostasis; decreased insulin resistance. | nih.gov |

| Normoglycemic mice | Methanolic Root Extract | Effective in lowering blood glucose levels. | jfda-online.com |

Hypolipidemic Effects and Lipid Metabolism Modulation

This compound, a purified alkaloidal fraction from the roots of Rauwolfia serpentina, has been investigated for its potential effects on lipid metabolism in preclinical animal models. While studies specifically on the this compound fraction are limited, research on the whole plant extract and its primary alkaloids provides significant insights into its hypolipidemic properties.

In animal models, extracts of Rauwolfia serpentina have demonstrated the ability to modulate lipid profiles, suggesting a potential therapeutic role in conditions like hyperlipidemia. Studies in albino rats and rabbits with induced hyperlipidemia have shown that administration of Rauwolfia serpentina extracts can lead to a significant reduction in key lipid markers. scialert.netnih.gov

Research conducted on rabbits treated with root powder of R. serpentina (30 mg/kg) for 12 days showed a significant decrease in serum triglycerides and total cholesterol. scialert.net Triglyceride levels were observed to decrease from 204.76 mg/dL to 111.94 mg/dL, while cholesterol levels dropped from 184.76 mg/dL to 151.08 mg/dL over the trial period. scialert.net Furthermore, the treatment led to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol, which is a favorable outcome for managing hyperlipidemia. scialert.netnih.gov

Another study utilizing an aqueous methanolic extract of Rauwolfia serpentina in albino rats with high-salt diet-induced hyperlipidemia reported similar beneficial effects. researchgate.net The extract significantly impacted the serum lipid profile, indicating its potential to manage hypercholesterolemia. researchgate.net The hypolipidemic activity is thought to be linked to the various bioactive compounds present in the extract, including alkaloids like reserpine, as well as flavonoids and saponins (B1172615) which may contribute to cholesterol binding and reduction. nih.gov These findings suggest that the this compound fraction, being rich in these active alkaloids, is a primary contributor to the observed hypolipidemic effects.

Table 1: Effect of Rauwolfia serpentina Root Powder on Serum Lipid Profile in Rabbits

| Parameter | Day 1 (mg/dL) | Day 12 (mg/dL) | Percentage Change |

|---|---|---|---|

| Triglycerides | 204.76 | 111.94 | -45.3% |

| Total Cholesterol | 184.76 | 151.08 | -18.2% |

Data derived from a 12-day study in rabbits treated with 30 mg/kg of R. serpentina root powder. scialert.net

Antineoplastic Properties

The antineoplastic potential of this compound and its primary constituent, reserpine, has been explored in a variety of preclinical settings. These studies highlight its ability to induce cell death and inhibit tumor growth through various mechanisms.

The cytotoxic and apoptosis-inducing effects of this compound are primarily attributed to its main alkaloid, reserpine. In vitro studies have demonstrated that reserpine exhibits significant anticancer activity against a range of human cancer cell lines.

Reserpine has been shown to induce cytotoxicity in a dose-dependent manner in non-small cell lung cancer (NSCLC) cells and hormone-independent prostate cancer cells (PC3). nih.govresearchgate.net Research indicates that reserpine's anticancer effects extend to drug-resistant cancer cells. It was found to be effective against tumor cells overexpressing P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), suggesting it may circumvent common mechanisms of multidrug resistance. nih.gov

The primary mechanism behind its cytotoxicity is the induction of apoptosis. Reserpine treatment has been found to trigger a cascade of cellular events leading to programmed cell death. A key initiating event is the generation of excessive reactive oxygen species (ROS) within the cancer cells. researchgate.netijper.org This increase in oxidative stress leads to the destabilization and failure of the mitochondrial membrane potential. nih.govijper.org The compromised mitochondria then release cytochrome C into the cytoplasm, which in turn activates the caspase cascade, including caspase-9 and caspase-3, culminating in DNA fragmentation and apoptotic cell death. ijper.orgnih.gov

Furthermore, reserpine modulates critical signaling pathways involved in cell survival and proliferation. Studies have shown it can inhibit the activation of transcription factors like STAT3 and NF-κB, and modulate the TGF-β signaling pathway, which are often overexpressed in cancer and contribute to tumor growth. ijper.orgnih.govresearchgate.net By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, reserpine shifts the cellular balance towards apoptosis. ijper.orgnih.gov

Table 2: In Vitro Cytotoxicity of Reserpine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Key Findings |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 17.45 ± 1.28 | Moderate anticancer activity observed. researchgate.net |

| PC3 | Prostate Cancer | Not specified | Induces apoptosis via mitochondrial membrane destabilization and cell cycle arrest. nih.gov |

| KB-ChR-8-5 | Drug-Resistant Oral Cancer | Not specified | Induces apoptosis through ROS generation and modulation of STAT3/NF-κB pathways. ijper.org |

| NSCLC Lines | Non-Small Cell Lung Cancer | 15 - 35 (effective concentrations) | Displayed specific cytotoxicity and induced apoptosis via ROS generation. researchgate.net |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer activity of this compound's components has been validated in several preclinical animal models, demonstrating an inhibitory effect on tumor development and growth.

In a study using Swiss albino mice, the long-term administration of reserpine was found to significantly retard the development of squamous cell carcinomas induced by the chemical carcinogen 3-methylcholanthrene (B14862) (MCA). nih.gov The incidence of carcinomas in mice treated with both reserpine and MCA was notably lower compared to mice treated with MCA alone. nih.gov This protective effect was associated with a significant decrease in DNA synthesis within the tumor cells and an increase in cytolysis and cellular disintegration. nih.gov

Another in vivo study, using a hamster buccal pouch model of oral carcinogenesis, demonstrated that reserpine could inhibit cell proliferation, invasion, and induce apoptosis by modulating TGF-β signaling. nih.gov This suggests that reserpine can interfere with the signaling pathways that drive tumor progression in a live animal model.

Furthermore, research on a related plant, Rauwolfia vomitoria, showed that a β-carboline-enriched extract significantly suppressed the growth of orthotopic pancreatic tumors in mice. nih.gov The extract also inhibited metastasis, and when combined with the standard chemotherapy drug gemcitabine, it enhanced the reduction of tumor burden. nih.gov Given that this compound is an alkaloidal fraction, these findings support its potential for in vivo antineoplastic activity.

Table 3: In Vivo Antitumor Effects of Reserpine in a Mouse Carcinogenesis Model

| Animal Model | Carcinogen | Treatment | Primary Outcome | Mechanism of Action |

|---|---|---|---|---|

| Swiss Albino Mice | 3-Methylcholanthrene (MCA) | Reserpine + MCA | Significantly lowered incidence and development of squamous cell carcinomas compared to MCA alone. nih.gov | Decreased DNA synthesis and induced cytolysis in tumor cells. nih.gov |

| Hamster Buccal Pouch | DMBA | Reserpine | Inhibition of tumor cell proliferation and invasion. nih.gov | Induction of apoptosis via modulation of TGF-β signaling. nih.gov |

Data derived from preclinical studies investigating the inhibitory effects of reserpine on chemically induced tumors. nih.govnih.gov

Synthetic and Semisynthetic Approaches to Alseroxylon Alkaloids

Total Synthesis Strategies for Alseroxylon Constituents (e.g., Reserpine (B192253), Rescinnamine)

The total synthesis of the primary constituents of this compound, most notably reserpine, stands as a monumental achievement in chemical synthesis. hebmu.edu.cn These complex undertakings have served as a proving ground for new synthetic methods and as a benchmark for strategic chemical bond formation and the control of stereochemistry. hebmu.edu.cnnih.gov

Development of Novel Retrosynthetic Pathways

The initial and subsequent laboratory syntheses of reserpine have been marked by groundbreaking retrosynthetic analyses. The first total synthesis, accomplished by R.B. Woodward in 1956, was a landmark event that laid the foundation for future work in the field. hebmu.edu.cnorganic-chemistry.orgacs.org Woodward's strategy involved a brilliant construction of the functionally dense E-ring, followed by its condensation with a tryptophyl component and subsequent closure of the C-ring to form the complete pentacyclic structure of reserpine. hebmu.edu.cn

Historically, a common strategy in many reserpine syntheses involved the late-stage formation of the C-ring and the crucial C3 stereocenter. nih.gov However, this often led to the formation of the incorrect, though more thermodynamically stable, stereoisomer at the C3 position. udel.edu More recent synthetic plans have conceptualized alternative approaches to exercise precise control over this key stereocenter. nih.gov For instance, some modern strategies employ a convergent approach, where large, complex fragments of the molecule are synthesized independently and then joined together in the final stages of the synthesis. nih.gov This method often focuses on the challenging D/E ring system of the molecule's core. udel.edu

Advances in Stereoselective Synthesis of Complex Indole (B1671886) Alkaloids

The synthesis of this compound alkaloids is particularly challenging due to the molecule's numerous stereocenters, which are specific three-dimensional arrangements of atoms. Achieving the correct stereochemistry is critical for the molecule's biological function. udel.edu A significant hurdle in synthesizing reserpine is establishing the correct orientation at the C3 position. udel.edu Early syntheses often produced a significant amount of isoreserpine, an epimer with the incorrect stereochemistry at this position. udel.edu

Modern organic synthesis has brought forth powerful tools to address these stereochemical challenges. Advanced techniques, including catalyst-controlled reactions, have been developed to selectively form the desired stereoisomer. nih.gov For example, a formal aza-Diels–Alder reaction, guided by a chiral catalyst, has been used to set the C3 stereocenter with high precision. nih.gov Other innovative methods, such as those developed by Gilbert Stork, have demonstrated the use of chiral induction for the kinetic establishment of distant stereocenters. organic-chemistry.org These advances allow for a more controlled and efficient construction of the complex and densely functionalized polycyclic systems of these alkaloids. acs.orgnih.gov

Semisynthesis and Chemical Modification of Natural this compound Alkaloids

While total synthesis represents a remarkable feat of chemical ingenuity, semisynthesis offers a more direct and practical approach to creating novel derivatives. By starting with the naturally occurring alkaloid, chemists can leverage the existing complex molecular framework to explore how different parts of the molecule contribute to its activity and to develop analogues with improved properties.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to understand which functional groups are essential for its biological effects. drugdesign.org This knowledge is crucial for designing more potent and selective drugs. nih.gov For this compound alkaloids like reserpine, SAR studies have provided valuable insights. nih.gov For example, the synthesis of deserpidine, another Rauwolfia alkaloid, has been achieved from reserpine, offering a pathway to an analogue with limited natural availability. nih.gov The chemical degradation of reserpine has also been explored to provide clues for modifying its skeleton in the search for more efficient antihypertensive agents with fewer side effects. hebmu.edu.cn

Creation of Analogues with Modified Pharmacological Profiles

A primary objective in creating analogues of this compound alkaloids is to separate the desired therapeutic actions from unwanted side effects. numberanalytics.com For instance, while reserpine is an effective antihypertensive agent, its use has been limited by its central nervous system effects, such as sedation. openaccessjournals.com

To address this, researchers have synthesized derivatives of reserpine with the aim of modifying its activity profile. nih.gov A significant amount of research has been dedicated to the quaternization of existing drugs, a chemical modification that can result in preferential action in the periphery over the central nervous system. openaccessjournals.comnih.gov For example, reserpine methonitrate, a quaternary analogue of reserpine, was synthesized to evaluate its amine-depleting actions in comparison to the parent compound. nih.gov Such modifications have led to the development of analogues that exert a stronger influence on amine concentrations in the periphery than in the brain, potentially reducing centrally-mediated side effects. openaccessjournals.com

Diversity-Oriented Synthesis (DOS) in the this compound-Related Chemical Space

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce a wide array of structurally diverse molecules from a common starting point. cam.ac.ukacs.org This approach is particularly valuable for exploring the chemical space around complex natural products like the this compound alkaloids. nih.gov Unlike traditional target-oriented synthesis, which focuses on a single product, DOS employs flexible synthetic pathways and complexity-generating reactions to build libraries of compounds with varied scaffolds. acs.org

The indole scaffold, which is central to the structure of this compound alkaloids, is a major target for the construction of small-molecule libraries for therapeutic lead discovery. nih.gov By applying DOS principles, chemists can take a common intermediate, such as a piperidinone or tryptamine (B22526) scaffold, and through a series of branching reaction pathways, generate a multitude of distinct polycyclic indole alkaloid-like structures. cam.ac.ukrsc.org These compound libraries can then be screened for various biological activities, increasing the potential for discovering novel therapeutic agents. nih.gov This strategy is crucial in medicinal chemistry for fostering the discovery of new drug candidates and deepening the understanding of structure-activity relationships. acs.org

Design and Generation of Structurally Diverse Compound Libraries

The creation of compound libraries based on the this compound alkaloid framework is a key strategy in medicinal chemistry for the discovery of new therapeutic leads. This approach, often termed diversity-oriented synthesis, aims to generate a wide array of structurally distinct molecules from a common starting material or scaffold. nih.gov By systematically modifying the core structures of alkaloids like reserpine and yohimbine (B192690), chemists can explore structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, or pharmacokinetic profiles.

A prominent strategy involves the combinatorial modification of known Rauwolfia alkaloids. For instance, researchers have successfully prepared libraries of derivatives based on the stereoisomeric alkaloids yohimbine and rauwolscine (B89727). acs.org These efforts focus on introducing a variety of substituents at different positions of the alkaloid skeleton to generate a diverse set of analogs. The selection of building blocks for these modifications is often guided by computational modeling and a deep understanding of the target receptors, such as adrenergic and serotonin (B10506) receptors. nih.govnih.gov

Unified synthetic strategies have also emerged as a powerful tool for generating structural diversity. These approaches aim to develop a common synthetic route that can lead to a variety of different indole alkaloid skeletons, including those found in the this compound fraction. acs.orgnih.govfigshare.com By designing a flexible and convergent synthetic plan, it is possible to introduce diversity at late stages of the synthesis, allowing for the rapid generation of a multitude of analogs from a common intermediate. nih.govjst.go.jp

One notable example is the development of synthetic routes that allow for the modification of the E-ring of reserpine, leading to a series of analogs with varied substituents. acs.orgacs.org These modifications can significantly impact the biological activity of the resulting compounds. The table below illustrates examples of such modifications on the yohimbine scaffold.

Table 1: Examples of Synthetically Modified Yohimbine Derivatives

| Compound | Parent Alkaloid | Modification |

|---|---|---|

| Rauwolscine | Yohimbine | Stereoisomer (α-Yohimbine) medchemexpress.comwikipedia.org |

| Corynanthine | Yohimbine | Stereoisomer nih.gov |

| Compound 5 (in study) | Yohimbine | Modification of the linker at C-16 nih.gov |

This table is for illustrative purposes and represents a small sample of the extensive research in this area.

The generation of these libraries is not limited to total synthesis. Semisynthetic approaches, starting from readily available natural alkaloids, provide an efficient alternative for creating diversity. By leveraging the complex core structure provided by nature, chemists can focus on functional group manipulations and the introduction of novel side chains to build extensive compound libraries.

Optimization of Synthetic Pathways for Lead Generation

The efficient synthesis of individual compounds and entire libraries is crucial for the successful generation of new drug leads. Optimization of synthetic pathways focuses on improving reaction yields, reducing the number of synthetic steps, enhancing stereoselectivity, and ensuring the scalability of the synthesis. For complex molecules like the this compound alkaloids, this is a non-trivial but essential task.

A key aspect of optimization is the development of robust and high-yielding reactions for the key bond-forming events in the synthesis. For example, significant effort has been dedicated to refining the methods for constructing the intricate pentacyclic core of reserpine. numberanalytics.com This includes the development of novel cyclization strategies and the use of advanced catalytic methods to control stereochemistry.

Furthermore, the concept of "lead optimization" in medicinal chemistry drives the refinement of synthetic routes. Once a "hit" compound with desirable biological activity is identified from a screening library, the synthetic pathway is often re-evaluated and optimized to allow for the rapid and efficient synthesis of a focused library of closely related analogs. This iterative process of synthesis and biological testing is fundamental to developing a preclinical drug candidate.

The table below outlines some key considerations and strategies in the optimization of synthetic pathways for generating this compound alkaloid-based lead compounds.

Table 2: Strategies for Synthetic Pathway Optimization

| Strategy | Description |

|---|---|

| Convergent Synthesis | Assembling complex molecules from smaller, pre-synthesized fragments, which improves overall yield and flexibility. jst.go.jp |

| Catalytic Methods | Employing catalysts to control stereochemistry and improve reaction efficiency, reducing the need for stoichiometric reagents. |

| Late-Stage Functionalization | Introducing key functional groups at the end of the synthetic sequence to rapidly generate diverse analogs from a common intermediate. |

| Flow Chemistry | Utilizing continuous-flow reactors to enhance reaction control, improve safety, and facilitate scaling up. |

| Biocatalysis | Using enzymes to perform highly selective transformations that are difficult to achieve with traditional chemical methods. |

Through the continuous refinement of synthetic strategies, chemists are not only able to recreate the complex structures of the this compound alkaloids but also to systematically modify them, paving the way for the discovery of next-generation therapeutics.

Advanced Analytical Methodologies for Alseroxylon Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of the complex alkaloid mixture that constitutes Alseroxylon. It allows for the separation of individual components from the mixture, which is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound. These methods offer high resolution, sensitivity, and speed for separating the complex alkaloids present in the mixture, such as reserpine (B192253), ajmaline (B190527), and ajmalicine (B1678821). oup.com

Reversed-phase (RP) HPLC is the most common approach, typically utilizing a C18 column. nih.govresearchgate.net Gradient elution is often employed to achieve optimal separation of the numerous alkaloids, which have a wide range of polarities. oup.com The mobile phase usually consists of a mixture of an aqueous component (like water or a phosphate (B84403) buffer, often with an acid modifier like formic acid) and an organic solvent, most commonly acetonitrile (B52724). nih.govresearchgate.net The use of UPLC, with its smaller particle size columns (typically ≤2 µm), allows for significantly faster analysis times (e.g., complete separation of seven major alkaloids within 8 minutes) and improved resolution compared to conventional HPLC. nih.govresearchgate.net

Detection is most frequently accomplished using a Photodiode Array (PDA) or Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths simultaneously. oup.comnih.gov This is particularly useful for identifying and assessing the purity of the separated alkaloid peaks. oup.com Detection is often performed around 268 nm or 280 nm, where many indole (B1671886) alkaloids exhibit strong absorbance. oup.comresearchgate.netscielo.br Fluorescence detection can also be used to enhance sensitivity and selectivity for certain alkaloids like reserpine and rescinnamine (B1680530). oup.com

Validation of these methods is crucial and typically includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) to ensure the data is reliable and reproducible. oup.comnih.gov For instance, a validated RP-HPLC method for reserpine, ajmaline, and ajmalicine demonstrated excellent linearity (r > 0.999) over a concentration range of 1–20 µg/mL. oup.com

Table 1: Examples of HPLC/UPLC Methods for this compound-Related Alkaloids

| Technique | Column | Mobile Phase | Detection | Analytes | Reference |

|---|---|---|---|---|---|

| UHPLC-UV | Reversed Phase C18 | Water and acetonitrile (both with 0.05% formic acid) | UV/DAD | Ajmaline, yohimbine (B192690), corynanthine, ajmalicine, serpentine, serpentinine, reserpine | nih.govresearchgate.net |

| RP-HPLC | C18 | Water and acetonitrile (gradient) | PDA | Ajmaline, ajmalicine, reserpine | oup.com |

| HPLC | μPorasil | Methanol | Fluorometric (280 nm for reserpine, 330 nm for rescinnamine) | Reserpine, rescinnamine, raubasinine, ajmalicine, yohimbine, ajmaline, serpentine | oup.com |

| RP-HPLC | C18 | Water and acetonitrile | UV (268 nm) | Reserpine | scielo.br |

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable techniques for the qualitative and semi-quantitative analysis of this compound's constituent alkaloids. scialert.netresearchgate.net These methods are relatively simple, cost-effective, and allow for the simultaneous analysis of multiple samples, making them ideal for initial screening and fingerprinting of Rauwolfia extracts. chemistryjournal.inscielo.br

The stationary phase is typically a silica (B1680970) gel 60 F₂₅₄ plate. scielo.br A variety of mobile phase systems can be used to separate the alkaloids, with common examples including chloroform (B151607):methanol mixtures (e.g., 97:3) or toluene:ethyl acetate:formic acid (e.g., 7:2:1). chemistryjournal.inscielo.br After development, the separated spots are visualized under UV light (both shortwave and longwave), where the indole alkaloids often appear as fluorescent bands. chemistryjournal.in By comparing the retardation factor (Rf) values of the spots in the sample to those of authentic standards, a qualitative identification can be made. scialert.net

HPTLC offers better resolution, higher sensitivity, and improved quantification capabilities compared to conventional TLC. researchgate.net Densitometric scanning of the plates allows for the quantification of specific alkaloids like reserpine and ajmalicine. researchgate.netscielo.br Validated HPTLC methods have been developed for the simultaneous quantification of key alkaloids in Rauwolfia species, demonstrating good precision and accuracy. scielo.br

Table 2: TLC/HPTLC Systems for Analysis of this compound-Related Alkaloids

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| TLC | Silica gel | Chloroform: Methanol (97:3) | UV light | Qualitative analysis of indole alkaloids | chemistryjournal.in |

| HPTLC | Silica gel 60 F₂₅₄ | Toluene: Ethyl acetate: Formic acid (7:2:1) | Densitometric scanning at 268 nm | Quantification of reserpine and ajmalicine | scielo.br |

| TLC | Silica gel | CHCl₃-CH₃OH (97+3) and CHCl₃-CH₃OH (80+20) | Long- and shortwave UV light | Identification of alkaloids | oup.com |

Spectroscopic and Spectrometric Characterization

While chromatography separates the components of this compound, spectroscopic and spectrometric techniques provide detailed information about their molecular structure and are used for definitive identification and characterization.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or used as a standalone rapid screening method like Direct Analysis in Real Time (DART-MS), is indispensable for the analysis of this compound. nih.govpsu.edu MS provides precise molecular weight information and, through fragmentation analysis, offers deep structural insights. usda.gov

In LC-MS methods, such as UHPLC-Quadrupole Time-of-Flight (QToF)-MS, an electrospray ionization (ESI) source is typically used in the positive ion mode to generate protonated molecules [M+H]⁺ or molecular ions M⁺. nih.govresearchgate.net This technique is not only used to confirm the identity of alkaloids separated by the LC system but also to characterize unknown components. usda.gov Tandem MS (MS/MS) further fragments the selected precursor ions to produce product ion spectra. These fragmentation patterns are highly specific to a molecule's structure and serve as a fingerprint for unambiguous identification. researchgate.net For example, the precursor to product ion transition of m/z 609.32 > 195.01 is used for the quantification of reserpine. researchgate.net This high sensitivity and selectivity make UPLC-MS/MS ideal for analyzing trace levels of alkaloids. researchgate.net DART-MS allows for the rapid fingerprinting of alkaloids directly from plant material with minimal sample preparation, providing a quick method for quality control and species discrimination based on the mass spectra of the detected compounds. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules, including the complex alkaloids found in this compound. tdx.catresearchgate.net While MS provides information on mass and fragmentation, NMR provides a detailed map of the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR gives information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. researchgate.net Carbon-13 (¹³C) NMR provides similar information for the carbon skeleton. Advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) can establish the complete connectivity of atoms within the alkaloid structure, allowing for definitive structural confirmation and the determination of stereochemistry. This level of detail is crucial for distinguishing between closely related isomers that may be present in the this compound fraction and for confirming the structure of newly isolated compounds. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational spectroscopic techniques that provide characteristic "fingerprints" of the compounds in this compound.

UV-Vis spectroscopy is particularly useful for detecting the indole chromophore common to most Rauwolfia alkaloids. These compounds typically exhibit a characteristic maximum absorption (λₘₐₓ) in the range of 280-290 nm. smolecule.com This feature can be used for the initial identification and quantification of the total alkaloid content. smolecule.com

Chemoinformatic and Computational Approaches in this compound Research

Computational tools have become indispensable in modern drug discovery, offering a rapid and cost-effective means to analyze complex natural products like this compound. nih.gov These approaches allow researchers to manage and interpret large datasets, generate and test hypotheses, and design experiments more efficiently. nih.gov

The alkaloid composition of this compound, derived from Rauwolfia serpentina, is inherently variable. Data mining and multivariate analysis are crucial for interpreting the complex chemical profiles obtained from analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC). researchgate.net

Research has shown that different parts of the Rauwolfia serpentina plant—roots, leaves, and callus cultures—exhibit distinct alkaloid profiles. scialert.net For instance, roots are consistently found to be rich in reserpine and other alkaloids, while leaves may contain undetectable or very low amounts. researchgate.netscialert.net One study using TLC analysis detected five different alkaloids in callus regenerated from leaf explants, four in cultivated leaves, and three in in-vitro regenerated roots. scialert.net Such complex datasets are ideal for multivariate statistical analysis, which can identify patterns and correlations between specific alkaloid ratios and the plant's origin, part, or cultivation method. This chemoinformatic approach is essential for understanding the chemical consistency of this compound extracts.

Table 1: Illustrative Alkaloid Profile of Rauwolfia serpentina Samples

| Plant Part | Detected Alkaloids (Illustrative) | Key Findings |

| Roots (Wild & Cultivated) | Reserpine, Ajmaline, Ajmalicine, Serpentine, Serpentinine | Roots are consistently the richest source of reserpine and other major alkaloids. researchgate.netscialert.net |

| Leaves | Low to undetectable levels of major alkaloids | Generally found to be a poor source of the therapeutically important alkaloids. scialert.net |

| Callus Culture | Reserpine, and four other unidentified alkaloids | Alkaloid content and profile can be manipulated in-vitro, but may differ from the parent plant. scialert.net |

| In-vitro Regenerated Roots | High concentration of Crude Alkaloid Fraction (CAF) | Can yield a high total alkaloid content, demonstrating potential for biotechnological production. scialert.net |

This table is for illustrative purposes and represents typical findings in alkaloid profiling studies.

In silico modeling is a powerful computational technique used to predict how the constituent alkaloids of this compound might interact with biological targets. nih.gov This involves molecular docking, a method that simulates the binding of a ligand (an alkaloid) to the active site of a protein receptor. nih.govnih.gov By calculating the binding affinity and analyzing non-covalent interactions like hydrogen bonds, researchers can predict whether an alkaloid is likely to inhibit or activate a specific protein, thus suggesting a mechanism of action. nih.govmdpi.com

Virtual screening has been extensively applied to the alkaloids found in Rauwolfia serpentina. plos.orgbio-conferences.org In this process, a digital library of alkaloid structures is computationally docked against one or more protein targets known to be involved in a disease. For example, studies have screened Rauwolfia alkaloids against targets for neurodegenerative diseases (caspase-8, BACE, AChE), diabetes (aldose reductase), and hyperlipidemia (HMG-CoA reductase). nih.govplos.orgscienceopen.com Such screenings have successfully identified promising lead compounds. In one study, ajmalicine, reserpine, indobinine, yohimbine, and indobine were identified as potential inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.govresearchgate.net Another study identified indobine and indobinine as potential inhibitors of aldose reductase. plos.orgnih.gov These computational predictions provide a strong foundation for guiding subsequent experimental validation.

Table 2: Examples of In Silico Docking Studies with Rauwolfia Alkaloids

| Target Protein | Ligand(s) Studied | Software/Method | Predicted Outcome/Key Finding |

| HMG-CoA Reductase (HMGCR) | Ajmalicine, Reserpine, Indobinine, Yohimbine, Indobine | Molegro Virtual Docker (MVD) | The five alkaloids showed high MolDock scores, suggesting potential as HMGCR inhibitors. nih.govresearchgate.net |

| Aldose Reductase (AR) | Library of R. serpentina molecules | Structure-based molecular docking | Identified indobine and indobinine as two structurally distinct lead inhibitors. plos.orgnih.gov |

| Human Angiotensin Receptor | 12 bioactive phytochemicals including Serpentinine, Reserpine, Ajmaline | AutoDock tools | To identify ligands with strong binding affinity to the antihypertensive target. bio-conferences.org |

| Caspase-8, BACE, AChE | 29 compounds, primarily alkaloids | AutoDockTools | Alstonine and rauwolscine (B89727) were identified as lead compounds for neurodegenerative diseases. scienceopen.com |

Standardization and Quality Control of this compound Extracts for Research Applications

Given the chemical complexity and natural variability of this compound, rigorous standardization and quality control are paramount to ensure that research results are consistent and reproducible. researchgate.netresearchgate.net The efficacy and safety of herbal products are directly tied to the quality of the raw materials and the manufacturing process. researchgate.net

To ensure the reliability of this compound research, the analytical methods used for its characterization must be properly developed and validated. elsevier.com Validation is the process of demonstrating that a method is suitable for its intended purpose. rsc.org According to International Conference on Harmonisation (ICH) guidelines, this involves evaluating several key parameters. researchgate.netnih.gov

A crucial step is the development of stability-indicating methods, often using forced degradation studies where the material is exposed to stress conditions like acid, base, heat, and light. researchgate.net For this compound, this means developing a method that can accurately quantify the key alkaloids, such as reserpine, and separate them from any potential degradation products. researchgate.net

For example, a new ultra-high performance liquid chromatography (UHPLC-UV) method was developed and validated for the simultaneous analysis of seven Rauwolfia alkaloids: ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, serpentinine, and reserpine. nih.gov The method was validated for linearity, accuracy, repeatability, and limits of detection and quantification, proving it to be simple, fast, and suitable for the quality control of Rauwolfia samples. nih.gov

Table 3: Key Parameters for Analytical Method Validation (ICH Guidelines)

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities, degradants). nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. rsc.orgnih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. nih.govresearchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govresearchgate.net |